

What are the chemical and physical properties of Triethylene glycol bis(2-ethylhexanoate)?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triethylene glycol bis(2-ethylhexanoate)*

Cat. No.: B024735

[Get Quote](#)

An In-depth Technical Guide to **Triethylene Glycol Bis(2-Ethylhexanoate)**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol bis(2-ethylhexanoate), also known as TEG-EH or Flexol plasticizer 3GO, is a synthetic organic compound with the CAS Registry Number 94-28-0.^[1] It is an ester formed from triethylene glycol and 2-ethylhexanoic acid.^[2] This document provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and key applications, with a focus on data relevant to scientific and research professionals. While primarily an industrial chemical, its properties as a solvent and its potential as a contact allergen are of interest in broader research contexts.^{[2][3]}

Chemical and Physical Properties

Triethylene glycol bis(2-ethylhexanoate) is a colorless to very slightly yellow, odorless liquid.^{[2][4][5]} It is characterized by low vapor pressure, low water solubility, and high stability under normal conditions.^{[1][6]} Its low viscosity and excellent low-temperature resistance make it a versatile compound in various applications.^{[7][8]}

Identifiers and General Properties

Property	Value	Reference
CAS Number	94-28-0	[1] [2]
Molecular Formula	C ₂₂ H ₄₂ O ₆	[2] [9]
Molecular Weight	402.6 g/mol	[1] [2]
IUPAC Name	2-[2-[2-(2-ethylhexanoyloxy)ethoxy]ethoxyethyl 2-ethylhexanoate	[2]
Synonyms	Flexol plasticizer 3GO, 3G8, TEG-EH, Triethylene glycol di-2-ethylhexoate	[10] [11] [12]
Appearance	Colorless to slightly yellow, clear liquid	[2] [4] [13]
Odor	Odorless	[1] [2]

Physicochemical Data

Property	Value	Reference
Density	~1.0 g/mL (0.97 g/mL at 25 °C)	[2] [4] [14]
Melting Point	-50 °C	[2] [4] [10]
Boiling Point	344 °C (at 760 mmHg)	[4] [10] [14]
	200-210 °C (at 0.5 Torr)	[12]
Flash Point	>230 °F (>110 °C) / 194.6 °C	[10] [12] [14]
Water Solubility	Insoluble	[1] [7] [12]
Refractive Index (n _{20/D})	~1.445 - 1.451	[12] [14]
Viscosity (at 20°C)	16.1 ± 0.3 mPa·s / 16.414 mPa·s	[14] [15]
Octanol/Water Partition Coeff. (XLogP3)	5.57	[12]

Toxicological Data

Test Type	Species	Value	Reference
Oral LD50	Rat	31 g/kg	[6] [16]
Oral LD50	Mouse	>3200 mg/kg	[6]
Dermal LD50	Rabbit	14100 μ L/kg	[6] [16]
Dermal LD50	Guinea Pig	>20 mL/kg	[6]

Experimental Protocols

The synthesis of **Triethylene glycol bis(2-ethylhexanoate)** is primarily achieved through two main pathways: direct esterification and transesterification.

Synthesis via Direct Esterification

This method involves the reaction of triethylene glycol with an excess of 2-ethylhexanoic acid, typically in the presence of a catalyst.[\[9\]](#)

Methodology:

- Reactant Charging: A 2 L four-neck flask equipped with a stirrer, internal thermometer, and a water separator is charged with triethylene glycol and a 30 mol% excess of 2-ethylhexanoic acid (based on the hydroxyl groups to be esterified).[\[9\]](#)
- Catalyst and Adsorbent Addition: Tetraisopropyl orthotitanate (0.045 mol% based on triethylene glycol) is added as a catalyst. Activated carbon (1% by weight of the total reaction mixture) may also be added.[\[9\]](#)
- Reaction Conditions: The mixture is heated to 220°C while stirring. A reduced pressure is applied (initially down to 600 hPa, then lowered to 400 hPa after 1 hour, and further to 300 hPa after another 3 hours) to facilitate the removal of water formed during the reaction.[\[9\]](#)
- Reaction Monitoring: The progress of the reaction is monitored by continuously weighing the water collected in the separator and by taking samples for gas chromatography (GC) analysis.[\[9\]](#)

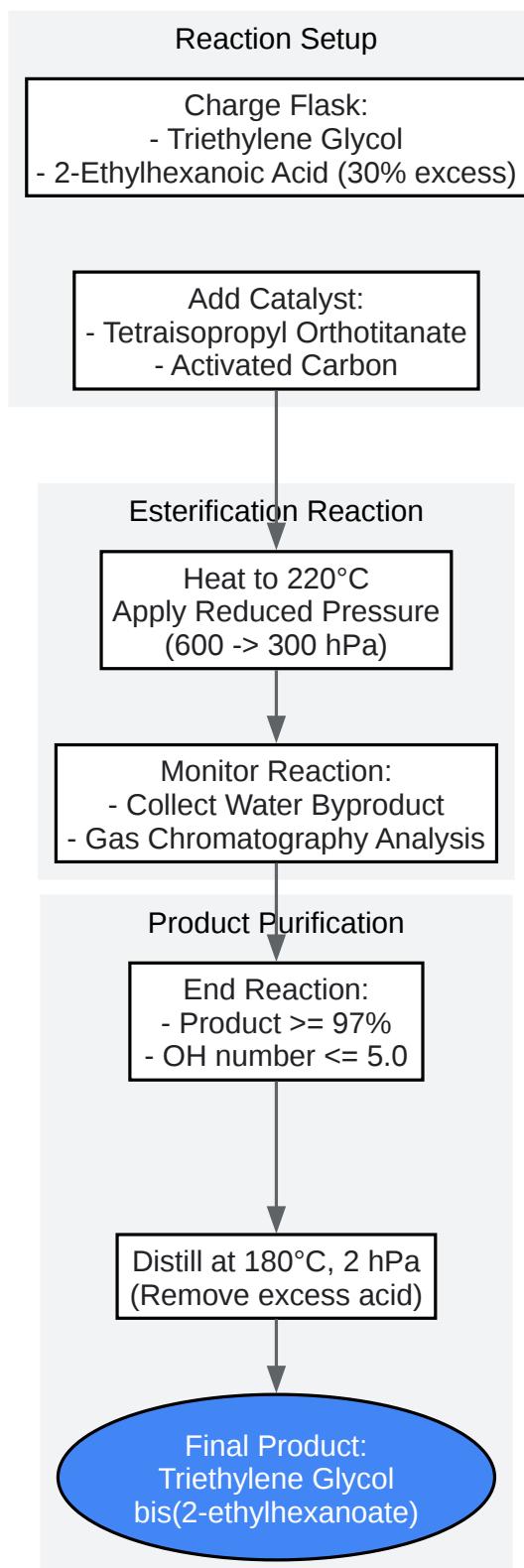
- Reaction Termination: The reaction is concluded when the GC analysis indicates a product content of at least 97% and the residual hydroxyl number is no more than 5.0 mg KOH/g. The typical esterification time is around 8 hours.[9]
- Purification: Excess 2-ethylhexanoic acid is removed by distillation at 180°C and 2 hPa.[9] The crude ester can be further treated with additional activated carbon to remove catalyst residues.[9]

Synthesis via Transesterification

This process involves the reaction of methyl-2-ethylhexanoate with triethylene glycol. It offers an alternative route that can avoid multiple synthesis and purification steps associated with starting from 2-ethylhexanoic acid.[17][18][19]

Methodology:

- Reactant Mixing: Methyl-2-ethylhexanoate and triethylene glycol are combined in a reaction vessel. A mole ratio of 10:1 (methyl-2-ethylhexanoate to triethylene glycol) has been reported.[17][19]
- Catalyst Addition: A suitable catalyst is added to the mixture. Catalysts can include Brønsted acids like p-toluenesulfonic acid (PTSA) (e.g., 5 mol%) or bases such as sodium carbonate (Na_2CO_3), potassium carbonate (K_2CO_3), sodium methoxide, or titanium isopropoxide.[17][18]
- Reaction Conditions: The mixture is heated to a temperature between 100°C and 180°C for a period of 2 to 8 hours. For example, heating at 138°C for 6 hours has been shown to produce a high yield.[17]
- Byproduct Removal: The reaction produces methanol as a byproduct, which is continuously separated from the reaction mixture to drive the equilibrium towards the product.[17][18]
- Product Isolation: After the reaction is complete, the final product, triethylene glycol di-2-ethylhexanoate, is isolated from the mixture.[17] The product yield can be analyzed by gas chromatography.[17][19]


Applications in Research and Industry

Triethylene glycol bis(2-ethylhexanoate) has a range of applications stemming from its physical properties.

- Plasticizer: Its primary use is as a plasticizer to enhance flexibility, durability, and low-temperature performance in polymers.[\[1\]](#)[\[10\]](#) It is a special plasticizer for polyvinyl butyral (PVB) in safety glass and is also used in PVC, polystyrene (PS), and synthetic rubbers.[\[1\]](#)[\[7\]](#) [\[8\]](#)
- Solvent and Carrier: It serves as a solvent for organic synthesis and has been used in the extraction and purification of biomolecules like proteins and enzymes.[\[2\]](#) It also functions as a carrier in Bulk Liquid Membrane (BLM) processes for the selective extraction of alkali metal ions (Na^+ , K^+ , Li^+).[\[1\]](#)[\[2\]](#)
- Viscosity Modifier: The compound is used to adjust the flow properties of liquids and pastes, which is particularly important in the manufacturing of PVB films for automotive windshields. [\[10\]](#)
- Contact Allergen Research: It has been identified as a contact allergen in a case study involving spectacle frames, making it a compound of interest in dermatological and materials science research.[\[1\]](#)[\[3\]](#)

Visualized Experimental Workflow

The following diagram illustrates the key steps in the direct esterification synthesis of **Triethylene glycol bis(2-ethylhexanoate)**.

[Click to download full resolution via product page](#)

Caption: Workflow for the direct esterification synthesis of TEG-EH.

Safety and Handling

Triethylene glycol bis(2-ethylhexanoate) is stable under normal temperatures and pressures.

[6] It is incompatible with strong oxidizing agents.[6] Standard laboratory personal protective equipment, including safety goggles and gloves, should be worn when handling this chemical to avoid eye and skin contact.[6] It should be stored in a cool, dry, well-ventilated area in a closed container.[2][6] In case of fire, dry chemical, carbon dioxide, or alcohol-resistant foam can be used as extinguishing media.[15] As noted, it has been identified as a contact allergen, and appropriate precautions should be taken by susceptible individuals.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Triethylene Glycol Bis(2-ethylhexanoate)|CAS 94-28-0 [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Triethylene glycol bis(2-ethylhexanoate) | 94-28-0 [chemicalbook.com]
- 5. Triethylene glycol bis(2-ethylhexanoate) CAS#: 94-28-0 [m.chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Page loading... [wap.guidechem.com]
- 8. sincerechemical.com [sincerechemical.com]
- 9. Triethylene glycol bis(2-ethylhexanoate) synthesis - chemicalbook [chemicalbook.com]
- 10. lookchem.com [lookchem.com]
- 11. Triethylene glycol di(2-ethylhexoate) (CAS 94-28-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. echemi.com [echemi.com]
- 13. Triethylene glycol bis(2-ethylhexanoate) (94-28-0) at Nordmann - nordmann.global [nordmann.global]

- 14. Triethylene glycol bis(2-ethylhexanoate) CAS 94-28-0 3GEH - Buy Triethylene glycol bis(2-ethylhexanoate), 94-28-0, 3GEH Product on BOSS CHEMICAL [bosschemical.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. 2017erp.com [2017erp.com]
- 17. US10829429B2 - Synthesis of triethylene glycol bis(2-ethylhexanoate) - Google Patents [patents.google.com]
- 18. Synthesis of triethylene glycol bis(2-ethylhexanoate) - Eureka | Patsnap [eureka.patsnap.com]
- 19. US20200148619A1 - Synthesis of triethylene glycol bis(2-ethylhexanoate) - Google Patents [patents.google.com]
- To cite this document: BenchChem. [What are the chemical and physical properties of Triethylene glycol bis(2-ethylhexanoate)?]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b024735#what-are-the-chemical-and-physical-properties-of-triethylene-glycol-bis-2-ethylhexanoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com